

Application Notes and Protocols for TRH Hydrazide in Peptide Modification

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Compound of Interest

Compound Name: *Trh hydrazide*

Cat. No.: *B15194134*

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Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a crucial neurohormone primarily known for its role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1][2] Its therapeutic potential extends to various central nervous system (CNS) disorders.[3][4] To enhance its therapeutic properties, such as metabolic stability and targeted delivery, chemical modification of the TRH peptide is a key strategy. One such modification involves the introduction of a C-terminal hydrazide moiety. This modification serves as a versatile chemical handle for various peptide modification techniques, including native chemical ligation (NCL) and hydrazone ligation, enabling the creation of novel TRH analogs and bioconjugates.

C-terminal modification of peptides is a well-established strategy to modulate their bioactivity, stability, and conformational properties.[1][5] While the N-terminus of TRH is critical for receptor binding, modifications at the C-terminus are also known to influence its biological effects.[6] For instance, a TRH analog with a C-terminal thioamide group was found to have the same binding affinity to adenopituitary receptors as native TRH.[7] This suggests that carefully designed C-terminal modifications, such as the introduction of a hydrazide, can be well-tolerated and provide a means to generate novel TRH-based therapeutics.

These application notes provide detailed protocols for the synthesis of **TRH hydrazide** and its application in two key peptide modification techniques: Native Chemical Ligation (NCL) for

peptide synthesis and hydrazone ligation for bioconjugation.

Data Presentation

Table 1: Quantitative Comparison of Peptide Ligation Techniques

Technique	Typical Yield	Reaction Time	Key Reactants	Linkage Formed
Native Chemical Ligation (NCL) with Hydrazide	49-72% (for individual ligation steps)[8]	1-24 hours	Peptide hydrazide, Peptide with N-terminal Cysteine	Native Amide Bond
Hydrazone Ligation	High (often near quantitative)	Minutes to hours	Peptide hydrazide, Aldehyde or Ketone	Hydrazone Bond

Table 2: Kinetic Data for Hydrazone Ligation

Reactants	Catalyst	pH	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Reference
6-hydrazinopyridyl peptide + Benzaldehyde	Aniline	7.0	$10^1 - 10^3$	[6]
6-hydrazinopyridyl peptide + Benzaldehyde	None	4.5	~ 1	[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TRH Hydrazide

This protocol outlines the synthesis of TRH with a C-terminal hydrazide using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Pro-Wang resin
- Fmoc-His(Trt)-OH
- pGlu-OH (Pyroglutamic acid)
- Hydrazine monohydrate
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine solution (20% in DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Solid-phase synthesis vessel
- Shaker

Methodology:

- Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Histidine Coupling: Dissolve Fmoc-His(Trt)-OH, DIC, and OxymaPure in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the histidine residue.
- Pyroglutamic Acid Coupling: Couple pGlu-OH using the same procedure as in step 3.
- Hydrazinolysis: After the final coupling, wash the resin with DMF and DCM and dry it under vacuum. Treat the resin with a solution of 10% hydrazine monohydrate in DMF for 2 hours to cleave the peptide from the resin and form the C-terminal hydrazide.
- Cleavage and Deprotection: Filter the resin and collect the filtrate. Precipitate the crude **TRH hydrazide** by adding cold diethyl ether. Centrifuge to collect the precipitate. Dissolve the crude peptide in the TFA cleavage cocktail to remove the side-chain protecting group from histidine.
- Purification: Purify the **TRH hydrazide** using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.

Protocol 2: Native Chemical Ligation (NCL) of TRH Hydrazide with a Cysteine-Containing Peptide

This protocol describes the ligation of **TRH hydrazide** to another peptide containing an N-terminal cysteine residue.

Materials:

- Purified **TRH hydrazide**
- Purified peptide with an N-terminal cysteine (Peptide-Cys)
- Sodium nitrite (NaNO_2) solution (0.5 M, freshly prepared)
- 4-mercaptophenylacetic acid (MPAA)
- Guanidine hydrochloride (Gn-HCl)
- Phosphate buffer (0.2 M, pH 3.0 and pH 7.0)

- RP-HPLC for purification and analysis
- Mass spectrometer

Methodology:

- Peptide Dissolution: Dissolve **TRH hydrazide** and Peptide-Cys in 6 M Gn-HCl, 0.2 M phosphate buffer (pH 7.0).
- Azide Formation: In a separate tube, dissolve **TRH hydrazide** in 6 M Gn-HCl, 0.2 M phosphate buffer (pH 3.0) and cool to -15°C. Add a molar excess of cold 0.5 M NaNO₂ solution and stir for 20 minutes to convert the hydrazide to an acyl azide.
- Thioester Formation and Ligation: Add the TRH-acyl azide solution to the solution containing Peptide-Cys and MPAA. Adjust the pH of the reaction mixture to 7.0. The acyl azide will react with MPAA to form a thioester in situ, which then undergoes ligation with the N-terminal cysteine of the other peptide.
- Reaction Monitoring: Monitor the progress of the ligation reaction by analytical RP-HPLC.
- Purification: Once the reaction is complete, purify the ligated peptide product by RP-HPLC.
- Characterization: Confirm the identity of the final product by mass spectrometry.

Protocol 3: Hydrazone Ligation of TRH Hydrazide to an Aldehyde-Modified Molecule

This protocol details the conjugation of **TRH hydrazide** to a molecule containing an aldehyde group via hydrazone bond formation.

Materials:

- Purified **TRH hydrazide**
- Aldehyde-modified molecule (e.g., a carrier protein, a fluorescent dye)
- Aniline (as a catalyst, optional)

- Phosphate buffer (pH 7.0) or acetate buffer (pH 4.5)
- RP-HPLC or size-exclusion chromatography for purification
- UV-Vis spectrophotometer or mass spectrometer for characterization

Methodology:

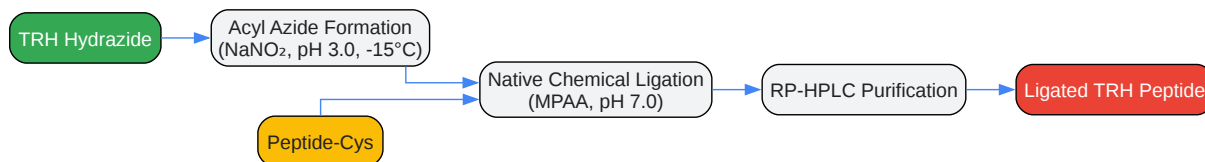
- **Reactant Preparation:** Dissolve **TRH hydrazide** and the aldehyde-modified molecule in the chosen reaction buffer. For faster kinetics, a phosphate buffer at pH 7.0 with aniline as a catalyst can be used. For more stable hydrazone formation, an acetate buffer at pH 4.5 can be employed.^[6]
- **Ligation Reaction:** Mix the solutions of **TRH hydrazide** and the aldehyde-modified molecule. If using a catalyst, add aniline to the reaction mixture. Allow the reaction to proceed at room temperature.
- **Reaction Monitoring:** Monitor the formation of the hydrazone conjugate by RP-HPLC or UV-Vis spectrophotometry (if one of the components has a chromophore).
- **Purification:** Purify the TRH conjugate using an appropriate chromatography method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials and catalyst.
- **Characterization:** Confirm the formation of the hydrazone linkage and the identity of the conjugate by mass spectrometry and/or UV-Vis spectroscopy.

Visualizations



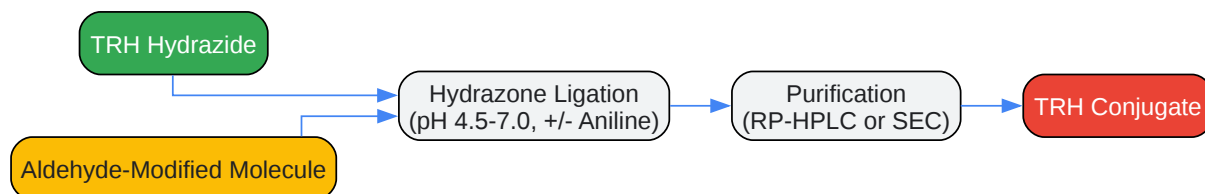
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Caption: Workflow for the solid-phase synthesis of **TRH hydrazide**.



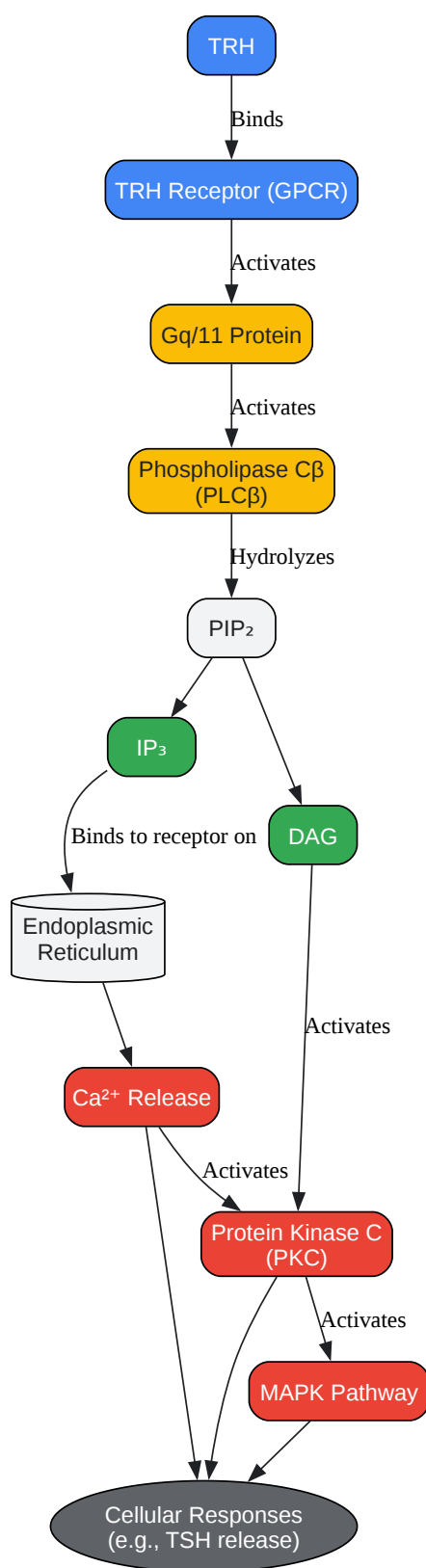
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Caption: Workflow for Native Chemical Ligation using **TRH hydrazide**.



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Caption: Workflow for Hydrazone Ligation of **TRH hydrazide**.



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